molecular formula C16H15NO5 B1429644 Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate CAS No. 1415719-30-0

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate

Cat. No.: B1429644
CAS No.: 1415719-30-0
M. Wt: 301.29 g/mol
InChI Key: VYFFFXURGTZESK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is a chemical compound with the molecular formula C16H15NO5 and a molecular weight of 301.29 g/mol. This compound is characterized by the presence of an ethyl ester group, a formyl group, and a methoxyphenoxy group attached to an isonicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate typically involves the reaction of 2-methoxyphenol with isonicotinic acid, followed by formylation and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product . Industrial production methods often involve bulk manufacturing processes that ensure high-quality and consistent production of the compound .

Chemical Reactions Analysis

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is employed in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-(4-formyl-2-methoxyphenoxy)isonicotinate can be compared with similar compounds such as:

    Ethyl 2-(4-formylphenoxy)isonicotinate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Ethyl 2-(4-methoxyphenoxy)isonicotinate:

    Ethyl 2-(4-formyl-2-hydroxyphenoxy)isonicotinate: Contains a hydroxy group instead of a methoxy group, which can alter its solubility and reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-formyl-2-methoxyphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-3-21-16(19)12-6-7-17-15(9-12)22-13-5-4-11(10-18)8-14(13)20-2/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFFXURGTZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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